![molecular formula C27H23N3O2S B2869641 2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793879-56-7](/img/structure/B2869641.png)
2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this one are often used in organic synthesis, and they can have a variety of applications depending on their specific properties . They often contain functional groups that can participate in various chemical reactions, making them useful as building blocks in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of such compounds often involves several steps, each of which needs to be carefully controlled to ensure the correct product is formed . Techniques such as reductive amination or catalytic protodeboronation might be used in the synthesis of similar compounds.Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as NMR spectroscopy . This can provide information about the types of atoms in the molecule and how they are connected .Chemical Reactions Analysis
The chemical reactions that a compound like this can undergo would depend on its specific structure and the functional groups it contains . For example, if it contains a boronic ester group, it might undergo protodeboronation .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this, such as its melting point, boiling point, solubility, and reactivity, can be determined using various analytical techniques .Aplicaciones Científicas De Investigación
Eco-Friendly Synthesis and Biological Activity
A study by Abdallah, Shalabi, and Bayoumy (2018) discusses the eco-friendly synthesis and evaluation of new pyridopyrimidinone derivatives for their inhibition behavior in corrosion processes. This research highlights the potential of pyrimidine derivatives in industrial applications, such as corrosion inhibitors for carbon steel in acidic environments, demonstrating the diverse utility of pyrimidine chemistry beyond pharmaceuticals (Abdallah, Shalabi, & Bayoumy, 2018).
Antimicrobial and Antiproliferative Activities
Research by Sherif (2014) focuses on the synthesis and mass spectral fragmentation patterns of nitrogen heterocycles, including pyrimidine derivatives, showing antimicrobial activity. This study indicates the potential of pyrimidine-based compounds in developing new antimicrobials (Sherif, 2014).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic activities. Their work exemplifies the broad therapeutic potential of pyrimidine derivatives (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Biocatalysis and Green Chemistry
Ma, Zhong, Peng, and Sun (2016) report on the use of D-xylonic acid as a solvent and biocatalyst for the synthesis of dihydropyrimidinones and their derivatives, demonstrating the role of pyrimidine chemistry in promoting greener chemical processes (Ma, Zhong, Peng, & Sun, 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(3-methoxyphenyl)methylsulfanyl]-3-(4-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S/c1-18-11-13-21(14-12-18)30-26(31)25-24(23(16-28-25)20-8-4-3-5-9-20)29-27(30)33-17-19-7-6-10-22(15-19)32-2/h3-16,28H,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPAIBQQAFDONQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[d]thiazol-2-yl(7-phenyl-1,4-thiazepan-4-yl)methanone](/img/structure/B2869559.png)
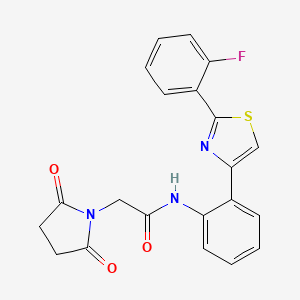
![N-{[1-(2,5-dimethylbenzenesulfonyl)pyrrolidin-2-yl]methyl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2869561.png)
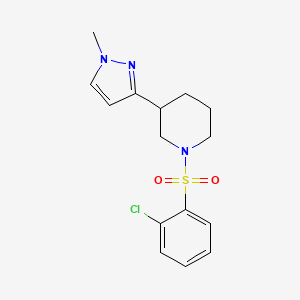
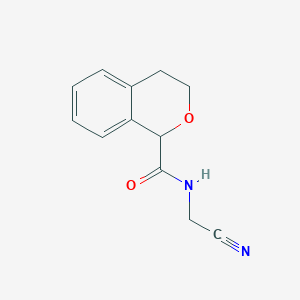
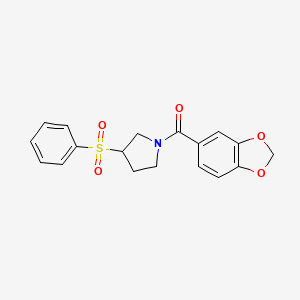
![(2Z)-2-[(4-fluoro-3-methylbenzenesulfonamido)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2869567.png)

![1-methyl-3,9-bis(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2869570.png)
![6-amino-1-(3,4-dimethylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2869573.png)
![3-Ethyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2869574.png)
![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2869576.png)
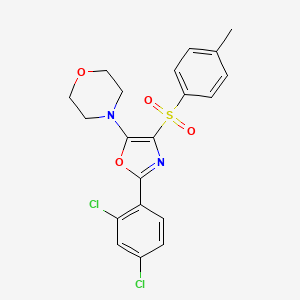
![N-[(4-phenyloxan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B2869579.png)
